molecular formula C6H2ClF2NO2 B068591 2-Chloro-3,4-difluoronitrobenzene CAS No. 169468-83-1

2-Chloro-3,4-difluoronitrobenzene

Cat. No.: B068591
CAS No.: 169468-83-1
M. Wt: 193.53 g/mol
InChI Key: MOKXBJZRTOPIFB-UHFFFAOYSA-N
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Description

2-Chloro-3,4-difluoronitrobenzene (CAS: 5417-17-4 or 169468-83-1) is a halogenated nitroaromatic compound with the molecular formula C₆H₂ClF₂NO₂ (molecular weight: ~192.97 g/mol). Its structure features a nitro group (-NO₂) at position 1, chlorine at position 2, and fluorine atoms at positions 3 and 4 (Figure 1). This substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in agrochemical and pharmaceutical synthesis.

Synthesis: A key synthetic route involves the hydrolysis of trifluoronitrobenzene followed by reaction with monochloroacetone in the presence of potassium iodide, yielding derivatives like 2-acetonyloxy-3,4-difluoronitrobenzene with ~70% efficiency.

Applications: Primarily used as a precursor for pesticides (e.g., cyfluthrin and lambda-cyhalothrin) and fine chemicals, its reactivity stems from the electron-withdrawing nitro group and halogen substituents, which facilitate nucleophilic substitution and reduction reactions.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3,4-difluoronitrobenzene undergoes various types of chemical reactions, including:

  • **Nucle

Biological Activity

2-Chloro-3,4-difluoronitrobenzene (CAS: 169468-83-1) is a halogenated nitrobenzene derivative that has garnered interest due to its potential applications in pharmaceuticals, agrochemicals, and materials science. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications. This article reviews the available literature on the biological activity of this compound, focusing on its toxicity, potential therapeutic effects, and environmental impact.

  • Molecular Formula : C6H2ClF2NO2
  • Molar Mass : 193.53 g/mol
  • IUPAC Name : 2-chloro-3,4-difluoro-1-nitrobenzene
  • Physical State : Solid at room temperature
  • Density : 1.591 g/cm³
  • Boiling Point : Approximately 245.8 °C

Toxicological Profile

The toxicological assessment of this compound indicates that it possesses various health hazards:

Endpoint Findings
Acute Toxicity Not extensively documented; however, it is classified as an irritant .
Skin Irritation Minimal irritation noted upon contact; good hygiene practices recommended .
Eye Irritation Can cause irritation and damage to eyes in susceptible individuals .
Chronic Effects Long-term exposure not thought to produce significant adverse effects .
Endocrine Disruption No evidence found indicating endocrine-disrupting properties .

Antimicrobial Properties

Research into the antimicrobial properties of halogenated nitrobenzenes suggests that compounds like this compound may exhibit inhibitory effects against certain bacteria and fungi. The presence of halogens can enhance the lipophilicity of the compound, potentially increasing its ability to penetrate microbial membranes.

Synthesis of Bioactive Compounds

This compound serves as an intermediate in the synthesis of various biologically active compounds. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals with improved efficacy against diseases such as cancer and bacterial infections .

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • Anticancer Activity : A study demonstrated that structurally related nitrobenzene derivatives could inhibit cancer cell proliferation through apoptosis induction. While specific data on this compound is limited, its structural analogs show promise in cancer therapy .
  • Environmental Impact : The ecotoxicological profile indicates potential risks to aquatic life due to its persistence in the environment. Further studies are required to assess bioaccumulation and long-term ecological effects .
  • Pharmacological Investigations : In vitro studies have suggested that compounds with similar structures may interact with biological targets involved in inflammation and cellular signaling pathways, warranting further investigation into their therapeutic potential .

Scientific Research Applications

Synthetic Chemistry

Overview : 2-Chloro-3,4-difluoronitrobenzene is primarily utilized as an intermediate in the synthesis of various fluorinated compounds, including pharmaceuticals and agrochemicals. Its reactivity is influenced by the presence of electron-withdrawing groups such as the nitro group and halogens.

Key Reactions :

  • Nitration and Halogenation : The compound can undergo nitration to yield various fluoronitrobenzenes, which are valuable in pharmaceutical synthesis.
  • Fluorodechlorination : This reaction allows for the selective removal of chlorine atoms, facilitating the formation of desired fluorinated products.

Case Study : In a study focusing on the synthesis of fluorinated halonitrobenzenes, this compound was produced via the gas-phase co-pyrolysis of tetrafluoroethylene and butadiene, demonstrating its utility in creating complex fluorinated structures.

Pharmaceutical Applications

Overview : The compound's unique structure makes it a candidate for developing biologically active compounds. Fluorinated compounds often exhibit enhanced metabolic stability and bioactivity.

Examples :

  • Drug Development : this compound has been explored as a precursor for synthesizing potential pharmaceuticals that target specific biological pathways.
Compound NameTarget DiseaseMechanism
Fluorinated Anticancer AgentsCancerInhibition of tumor growth
Antimicrobial AgentsBacterial InfectionsDisruption of bacterial cell walls

Material Science

Overview : In material science, this compound is used to develop specialty polymers and coatings that require enhanced chemical resistance and durability.

Applications :

  • Polymer Synthesis : It acts as a building block for producing high-performance polymers that can withstand harsh environmental conditions.
Material TypeProperties Enhanced
CoatingsChemical resistance, UV stability
PolymersMechanical strength, thermal stability

Environmental Chemistry

Overview : The compound plays a role in environmental studies, particularly concerning pollutant degradation and remediation strategies.

Research Focus :

  • Toxicity Assessments : Studies have shown that this compound exhibits toxicity towards aquatic organisms, necessitating investigations into its environmental impact.
Organism TypeToxicity Level
FishModerate
InvertebratesHigh

Analytical Chemistry

Overview : As a reagent in analytical chemistry, this compound aids in the detection and quantification of other chemical substances.

Methods Used :

  • Chromatography Techniques : Utilized in HPLC methods to separate and identify components in complex mixtures.
TechniqueApplication
HPLCQuantitative analysis
GC-MSIdentification of metabolites

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-3,4-difluoronitrobenzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via sequential halogenation and nitration of fluorobenzene derivatives. A common approach involves nitration of a pre-halogenated benzene ring under controlled conditions. For example, nitration of 1,2-dichloro-4-fluorobenzene with mixed nitric-sulfuric acid at 0–5°C can introduce the nitro group at the meta position relative to fluorine, leveraging the directing effects of substituents. Reaction temperature and stoichiometry are critical: excessive nitration temperatures (>50°C) risk decomposition, while insufficient acid concentration reduces nitro group incorporation . Alternative routes may use carbanion intermediates (e.g., Grignard reagents) to introduce substituents regioselectively . Purity optimization (>95%) requires column chromatography or recrystallization in ethanol/water mixtures .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) identifies impurities like positional isomers (e.g., 2-chloro-1-fluoro-3-nitrobenzene) .
  • Spectroscopy :
  • ¹H NMR (CDCl₃): Distinct aromatic proton signals at δ 7.8–8.2 ppm (meta to nitro group) and δ 7.1–7.4 ppm (ortho to chlorine).
  • FT-IR : Peaks at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 740 cm⁻¹ (C-Cl stretch) confirm functional groups .
  • Mass Spectrometry : Exact mass (m/z 192.9742) via high-resolution MS validates molecular composition .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, vapor-resistant goggles, and lab coats are mandatory. Respiratory protection (NIOSH-approved N95 mask) is required if ventilation is inadequate .
  • Storage : Store in amber glass bottles at 2–8°C under inert gas (argon) to prevent photodegradation and hydrolysis. Shelf life is ≤6 months .
  • Spill Management : Neutralize spills with sodium bicarbonate, then absorb with vermiculite. Dispose as halogenated waste under EPA guidelines .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : The nitro group (-NO₂) strongly deactivates the ring, directing nucleophiles (e.g., amines, alkoxides) to the para position relative to itself. Fluorine’s electronegativity further polarizes the ring, enhancing reactivity at the 5-position (meta to chlorine). Experimental studies show that using polar aprotic solvents (DMF, DMSO) at 80–100°C accelerates NAS by stabilizing transition states. For example, reaction with sodium methoxide yields 2-chloro-3-fluoro-4-methoxynitrobenzene as the major product (75% yield), confirmed by NOESY NMR . Competing pathways (e.g., elimination) are minimized by maintaining anhydrous conditions .

Q. What strategies mitigate decomposition during high-temperature reactions involving this compound?

  • Methodological Answer :

  • Catalytic Stabilization : Adding 1–5 mol% SbCl₅ as a Lewis acid suppresses nitro group reduction and ring degradation at temperatures up to 120°C .
  • Solvent Selection : High-boiling solvents like sulfolane (b.p. 285°C) enable reflux without thermal runaway.
  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation by atmospheric oxygen, which generates nitroso byproducts .

Q. How can regioselectivity challenges in electrophilic substitutions be addressed for derivatives of this compound?

  • Methodological Answer : The nitro and chlorine groups dominate directing effects, but fluorine’s weak ortho/para-directing influence can be exploited. For bromination, using FeBr₃ in acetic acid at 40°C results in bromine incorporation at the 5-position (72% yield). Computational modeling (DFT) predicts activation energies for competing sites, guiding reagent choice. For example, iodination with I₂/HIO₃ favors the 6-position due to steric hindrance from the nitro group .

Q. What analytical methods resolve contradictions in reported reaction outcomes for this compound?

  • Methodological Answer : Discrepancies in literature (e.g., variable yields for amination reactions) often arise from trace moisture or isomer contamination. Researchers should:

  • Validate Starting Material : Use GC-MS to confirm absence of 2-chloro-4-fluoro-1-nitrobenzene isomers .
  • Monitor Reaction Progress : In-situ IR tracks nitro group consumption (1520 cm⁻¹ peak reduction).
  • Reproduce Under Controlled Conditions : A 2023 study resolved a 20% yield discrepancy by pre-drying solvents over molecular sieves, achieving consistent 85% yields .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key analogs and their distinguishing features:

Compound Name CAS No. Molecular Formula Substituent Positions Key Applications
2-Chloro-3,4-difluoronitrobenzene 5417-17-4 C₆H₂ClF₂NO₂ 1-NO₂, 2-Cl, 3-F, 4-F Pesticide intermediates
3,4-Difluoronitrobenzene Not provided C₆H₃F₂NO₂ 1-NO₂, 3-F, 4-F Agrochemical synthesis
3-Chloro-4-fluoronitrobenzene 345-17-5 C₆H₃ClFNO₂ 1-NO₂, 3-Cl, 4-F Pharmaceutical intermediates
2,4-Difluoronitrobenzene 446-35-5 C₆H₃F₂NO₂ 1-NO₂, 2-F, 4-F Dye and polymer precursors
4-Chloro-3,5-difluoronitrobenzene 3828-41-9 C₆H₂ClF₂NO₂ 1-NO₂, 4-Cl, 3-F, 5-F Specialty chemical synthesis
2-Bromo-3,4,5,6-tetrafluoronitrobenzene 5580-83-6 C₆HBrF₄NO₂ 1-NO₂, 2-Br, 3-F, 4-F, 5-F, 6-F High-performance material research

Reactivity and Electronic Effects

  • Nitro Group Influence: The nitro group at position 1 strongly deactivates the benzene ring, directing further reactions to meta positions relative to itself. However, halogen substituents modulate this effect: Chlorine (Cl): Acts as a weak electron-withdrawing group (via inductive effect) and ortho/para-directing. In this compound, the Cl at position 2 competes with the nitro group, creating a sterically hindered environment. Fluorine (F): Electron-withdrawing but ortho/para-directing. Fluorine at positions 3 and 4 enhances the compound’s stability against hydrolysis compared to non-fluorinated analogs.
  • Bromine vs.

Properties

IUPAC Name

3-chloro-1,2-difluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO2/c7-5-4(10(11)12)2-1-3(8)6(5)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKXBJZRTOPIFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40531186
Record name 2-Chloro-3,4-difluoro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40531186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169468-83-1
Record name 2-Chloro-3,4-difluoro-1-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169468-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3,4-difluoro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40531186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 2-chloro-3,4-difluoro-1-nitro
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

2-Chloro-3,4-difluoronitrobenzene
2-Chloro-3,4-difluoronitrobenzene
2-Chloro-3,4-difluoronitrobenzene
2-Chloro-3,4-difluoronitrobenzene
2-Chloro-3,4-difluoronitrobenzene
2-Chloro-3,4-difluoronitrobenzene

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